4-chlorophenyl (3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}propanoate
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Description
4-chlorophenyl (3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}propanoate, also known as 4-chlorophenyl (3Z)-3-[(2,4-dichlorophenyl)methoxy]imino-propanoate, is a structural analog of the neurotransmitter dopamine, and is commonly referred to as a dopamine agonist. It is a synthetic compound that has been studied for its potential use in the treatment of neurological and psychiatric disorders, such as Parkinson's disease, depression, and schizophrenia.
Scientific Research Applications
Synthesis and Characterization
Synthesis and DFT Study : A study described the interaction of 4-methoxy-1-naphthol with α-cyano-p-chlorocinnamonitrile and ethyl α-cyano-p-chlorocinnamate, leading to the synthesis of compounds with 4-chlorophenyl groups. These compounds were characterized using various spectroscopic techniques, and their geometries optimized using density functional theory (DFT) to study their absorption spectra and molecular orbitals (Al‐Sehemi, Irfan, & El-Agrody, 2012).
Characterization of Aryl Cations : Research on the photochemistry of 4-chlorophenol and related compounds in various solvents led to insights into their reductive dehalogenation processes. This work provided access to 4-hydroxy- and 4-methoxyphenyl cations, contributing to our understanding of aryl cations from aromatic halides (Protti, Fagnoni, Mella, & Albini, 2004).
Structural Analysis : A detailed study on ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate provided insights into its crystalline structure, including bond distances and hydrogen bonding patterns, showcasing the compound's existence as the enamine tautomer (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).
Molecular Docking and Quantum Chemical Calculations : Another study focused on the molecular structure and spectroscopic data of a related compound, exploring its vibrational spectra, molecular parameters, and potential biological effects through molecular docking results (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Physicochemical Investigations
- Phase Transition and Computational Investigations : Research on laterally di-substituted derivatives highlighted their mesomorphic properties and the effect of lateral groups on molecular packing and thermal parameters, offering insights into the structural influences on phase transitions (Alamro et al., 2021).
properties
IUPAC Name |
(4-chlorophenyl) (3Z)-3-[(2,4-dichlorophenyl)methoxyimino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3NO3/c17-12-3-5-14(6-4-12)23-16(21)7-8-20-22-10-11-1-2-13(18)9-15(11)19/h1-6,8-9H,7,10H2/b20-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOQKPMAKBHQNV-ZBKNUEDVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)CC=NOCC2=C(C=C(C=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OC(=O)C/C=N\OCC2=C(C=C(C=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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